molecular formula C21H13F2NO3 B2727014 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one CAS No. 384802-58-8

7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one

Cat. No.: B2727014
CAS No.: 384802-58-8
M. Wt: 365.336
InChI Key: MDIXPAFNENGCCO-UHFFFAOYSA-N
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Description

7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core structure substituted with a 2,4-difluorobenzyl group and a pyridin-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the chromen-2-one core: This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine.

    Introduction of the pyridin-2-yl group: This step involves the reaction of the chromen-2-one intermediate with 2-bromopyridine under palladium-catalyzed cross-coupling conditions.

    Attachment of the 2,4-difluorobenzyl group: The final step involves the alkylation of the hydroxyl group on the chromen-2-one core with 2,4-difluorobenzyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions of the fluorine atoms on the benzyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or organic solvents, often under reflux conditions.

    Reduction: Sodium borohydride in methanol or ethanol, or lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of alcohols or amines from carbonyl or nitro groups.

    Substitution: Formation of new carbon-nitrogen or carbon-sulfur bonds, leading to derivatives with modified pharmacological properties.

Scientific Research Applications

7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for biological imaging due to its chromophore properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific optical or electronic properties.

Mechanism of Action

The mechanism of action of 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity, blocking receptor-ligand interactions, or inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-(pyridin-2-yl)-2H-chromen-2-one: Lacks the 2,4-difluorobenzyl group, which may result in different pharmacological properties.

    7-((2,4-dichlorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one: Similar structure but with chlorine atoms instead of fluorine, potentially leading to different reactivity and biological activity.

    7-((2,4-dimethylbenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one: Contains methyl groups instead of fluorine, which can affect its lipophilicity and metabolic stability.

Uniqueness

The presence of the 2,4-difluorobenzyl group in 7-((2,4-difluorobenzyl)oxy)-3-(pyridin-2-yl)-2H-chromen-2-one imparts unique chemical and biological properties. Fluorine atoms can enhance the compound’s metabolic stability, increase its binding affinity to biological targets, and improve its pharmacokinetic profile compared to similar compounds with different substituents.

Properties

IUPAC Name

7-[(2,4-difluorophenyl)methoxy]-3-pyridin-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13F2NO3/c22-15-6-4-14(18(23)10-15)12-26-16-7-5-13-9-17(19-3-1-2-8-24-19)21(25)27-20(13)11-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDIXPAFNENGCCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=CC3=C(C=C(C=C3)OCC4=C(C=C(C=C4)F)F)OC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13F2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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